molecular formula C14H19NO3 B14569400 Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- CAS No. 61564-07-6

Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]-

Cat. No.: B14569400
CAS No.: 61564-07-6
M. Wt: 249.30 g/mol
InChI Key: GLCZDYSTNCXHLM-UHFFFAOYSA-N
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Description

Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]-: is an organic compound with a complex structure that includes a butanamide backbone, a hydroxy group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- typically involves multiple steps:

    Formation of the substituted phenyl ring: This step involves the introduction of the 5-methyl-2-(2-oxopropyl) group onto the phenyl ring. This can be achieved through Friedel-Crafts acylation using appropriate reagents and catalysts.

    Attachment of the butanamide backbone: The next step involves the formation of the butanamide structure, which can be achieved through amidation reactions.

    Introduction of the hydroxy group: The final step involves the introduction of the hydroxy group at the 3-position of the butanamide backbone. This can be achieved through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the oxopropyl substituent can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, 3-methyl-N-phenyl-
  • Butanamide, 2-hydroxy-N,3,3-trimethyl-
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- is unique due to its specific substitution pattern and the presence of both hydroxy and oxopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61564-07-6

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]butanamide

InChI

InChI=1S/C14H19NO3/c1-9-4-5-12(7-10(2)16)13(6-9)15-14(18)8-11(3)17/h4-6,11,17H,7-8H2,1-3H3,(H,15,18)

InChI Key

GLCZDYSTNCXHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)C)NC(=O)CC(C)O

Origin of Product

United States

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